N-methoxy-N-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

Chemical Structure and Classification

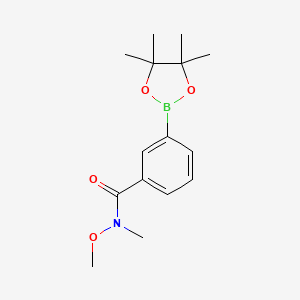

N-methoxy-N-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide belongs to the class of organoboron compounds, specifically categorized as an aryl boronate ester. The molecule features a benzene ring as its core structure, substituted at the meta position with a tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly referred to as a pinacol boronate ester. The benzene ring also bears an amide functional group that has been modified to form an N-methoxy-N-methylamide, known in the literature as a Weinreb amide.

The structural framework of this compound can be understood through its constituent parts. The pinacol boronate moiety consists of a boron atom coordinated within a five-membered dioxaborolane ring system, where the boron center is bound to two oxygen atoms that are part of a pinacol-derived protecting group. This arrangement provides stability to the otherwise reactive boron center while maintaining its synthetic utility for cross-coupling reactions. The tetramethyl substitution pattern on the dioxaborolane ring enhances both the stability and the steric properties of the boronate ester.

The Weinreb amide portion features the characteristic N-methoxy-N-methyl substitution pattern on the nitrogen atom of the amide functional group. This specific substitution pattern is crucial for the unique reactivity profile that distinguishes Weinreb amides from conventional amides. The methoxy group provides a coordination site for metal centers during nucleophilic addition reactions, while the methyl group on nitrogen helps stabilize reaction intermediates.

| Structural Component | Chemical Feature | Functional Role |

|---|---|---|

| Benzene Ring | Aromatic core | Provides structural framework |

| Pinacol Boronate | Boron-oxygen heterocycle | Enables cross-coupling reactions |

| Weinreb Amide | N-methoxy-N-methylamide | Facilitates selective ketone synthesis |

| Meta Substitution | 1,3-disubstituted benzene | Optimizes electronic properties |

Nomenclature and Identification Parameters

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for organoboron compounds. The compound is registered under the Chemical Abstracts Service number 957061-17-5, providing a unique identifier for database searches and regulatory purposes. The molecular formula C₁₅H₂₂BNO₄ reflects the elemental composition, while the molecular weight of 291.15 grams per mole provides essential data for stoichiometric calculations.

Alternative nomenclature systems have generated several synonymous names for this compound. The systematic name N-methoxy-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide explicitly identifies the tetramethyl substitution pattern on the dioxaborolane ring. Another descriptor, 3-(N,O-dimethylhydroxylaminocarbonyl)benzeneboronic acid pinacol ester, emphasizes the relationship to boronic acid chemistry and the pinacol protecting group strategy.

The compound has been assigned the MDL number MFCD09258775, which serves as an additional unique identifier in chemical databases. Commercial suppliers often use simplified catalog numbers, such as AMTB091, to facilitate ordering and inventory management. These various identification systems ensure that the compound can be accurately referenced across different databases, publications, and commercial platforms.

Physical characterization data provides crucial information for compound identification and handling. The material exists as a colorless solid at room temperature, with a melting point range of 70-74 degrees Celsius. The compound demonstrates good stability under ambient conditions when properly stored, though it should be kept in a cool, dry environment to maintain integrity. Spectroscopic data, including nuclear magnetic resonance and mass spectrometry, provide definitive structural confirmation and purity assessment.

Historical Development and Discovery Context

The development of this compound can be traced through the independent evolution of two major synthetic methodologies that eventually converged in this single molecule. The Weinreb amide functionality was first introduced by Steven M. Weinreb and Steven Nahm in 1981 as a solution to the persistent problem of over-addition in ketone synthesis. Their groundbreaking work demonstrated that N-methoxy-N-methylamides could serve as effective acyl equivalents, allowing for the controlled addition of organometallic reagents to form ketones without the formation of tertiary alcohols through over-addition.

The historical significance of the Weinreb amide discovery cannot be overstated in the context of synthetic organic chemistry. Prior to this innovation, the direct conversion of carboxylic acid derivatives to ketones using organometallic reagents frequently resulted in poor yields due to the continued reactivity of the initially formed ketone products. The Weinreb amide approach solved this fundamental problem by forming a stable tetrahedral intermediate through chelation of the methoxy group with the metal center. This discovery has since become one of the most reliable methods for ketone synthesis and has been incorporated into numerous total syntheses of natural products and pharmaceuticals.

Parallel to the development of Weinreb amide chemistry, the field of organoboron chemistry was experiencing rapid growth following the pioneering work of Herbert C. Brown on hydroboration reactions. The use of pinacol-protected boronic esters emerged as a particularly important development because these compounds offered enhanced stability compared to free boronic acids while maintaining their reactivity in cross-coupling reactions. The combination of boron chemistry with palladium catalysis, exemplified by the Suzuki-Miyaura coupling reaction, revolutionized the formation of carbon-carbon bonds and earned Akira Suzuki the Nobel Prize in Chemistry in 2010.

The specific compound this compound represents the intellectual convergence of these two synthetic methodologies. Its creation date in chemical databases shows 2009, indicating that this particular combination was recognized and synthesized relatively recently in the timeline of these individual discoveries. The compound embodies the modern approach to synthetic design, where multiple functional groups are strategically combined to create versatile building blocks for complex molecule construction.

Significance in Organoboron Chemistry

This compound occupies a significant position within the broader landscape of organoboron chemistry, representing the sophisticated evolution of this field from simple borane compounds to highly functionalized synthetic intermediates. Organoboron chemistry has emerged as one of the most important areas of modern synthetic chemistry, with applications spanning from fundamental carbon-carbon bond formation to the synthesis of complex pharmaceuticals and materials. The unique properties of the carbon-boron bond, including its low polarity and susceptibility to various transformations, make organoboron compounds invaluable tools for synthetic chemists.

The pinacol boronate ester functionality in this compound exemplifies the strategic use of protecting groups in organoboron chemistry. Unlike free boronic acids, which can be unstable and prone to dehydration and oligomerization, pinacol boronate esters provide enhanced stability while maintaining the essential reactivity required for cross-coupling reactions. This stability is particularly important for compounds containing additional functional groups, such as the Weinreb amide moiety, which might be incompatible with the Lewis acidic nature of unprotected boron centers.

The compound serves as an important building block in modern cross-coupling chemistry, particularly in Suzuki-Miyaura reactions. These palladium-catalyzed transformations have become the gold standard for carbon-carbon bond formation in synthetic organic chemistry, offering exceptional functional group tolerance and reliable reaction outcomes. The aryl boronate ester can undergo transmetalation with palladium complexes, followed by reductive elimination to form new carbon-carbon bonds with various electrophilic partners. This reactivity profile makes the compound valuable for the construction of complex molecular architectures.

Beyond its utility in cross-coupling reactions, the compound represents the broader trend in organoboron chemistry toward multifunctional molecules that can serve multiple synthetic purposes. The presence of both the boronate ester and Weinreb amide functionalities allows for sequential transformations and the construction of complex molecules through carefully orchestrated synthetic sequences. This approach to molecular design reflects the maturation of organoboron chemistry from a specialized area of study to an integral component of mainstream synthetic methodology.

Dual Functionality: Weinreb Amide and Boronic Ester Moieties

The unique structural features of this compound arise from the combination of two distinct and powerful functional groups: the Weinreb amide and the pinacol boronate ester. This dual functionality creates a molecule with exceptional versatility in synthetic applications, allowing for selective transformations at either functional group while leaving the other intact under appropriate reaction conditions.

The Weinreb amide functionality provides access to controlled ketone synthesis through reaction with organometallic reagents. The mechanism of this transformation involves the formation of a stable five-membered cyclic tetrahedral intermediate, where the methoxy group coordinates to the metal center of the attacking nucleophile. This chelation stabilizes the intermediate and prevents over-addition, which would otherwise occur with conventional amides or esters. The selectivity of this reaction has made Weinreb amides indispensable in synthetic chemistry, particularly for the preparation of ketones that would be difficult to access through alternative methods.

The pinacol boronate ester moiety enables participation in a wide range of carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura coupling. Under palladium catalysis and basic conditions, the boronate ester can undergo transmetalation to transfer the aryl group to the metal center, followed by reductive elimination with an appropriate electrophile. The pinacol protecting group maintains the stability of the boron center while allowing for selective activation under the appropriate reaction conditions. This reactivity pattern has proven essential for the construction of complex aromatic systems and heterocycles.

The orthogonal reactivity of these two functional groups allows for sophisticated synthetic strategies where each moiety can be selectively addressed in different reaction steps. For example, the Weinreb amide could be converted to a ketone through treatment with an organometallic reagent under conditions that do not affect the boronate ester, followed by subsequent use of the boronate ester in a cross-coupling reaction. Alternatively, the boronate ester could be employed first in a Suzuki coupling to build molecular complexity, with the Weinreb amide serving as a latent ketone equivalent for later transformation.

| Functional Group | Key Reactivity | Reaction Conditions | Products |

|---|---|---|---|

| Weinreb Amide | Nucleophilic addition | Organometallic reagents, low temperature | Ketones |

| Pinacol Boronate | Cross-coupling | Palladium catalyst, base, electrophile | Biaryl compounds |

| Dual Functionality | Sequential reactions | Orthogonal conditions | Complex molecules |

The strategic placement of these functional groups on the benzene ring also influences the electronic properties of the molecule and the reactivity of each functional group. The meta-relationship between the substituents minimizes electronic interactions while maintaining the independent reactivity of each moiety. This positional relationship is crucial for achieving selective transformations and avoiding unwanted side reactions that might occur with different substitution patterns.

Properties

IUPAC Name |

N-methoxy-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)12-9-7-8-11(10-12)13(18)17(5)19-6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATIMPABZLDHDMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657394 | |

| Record name | N-Methoxy-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957061-17-5 | |

| Record name | N-Methoxy-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methoxy-N-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Transition Metal-Catalyzed C–H Borylation

The most common and efficient preparation method involves iridium-catalyzed ortho- or meta-selective C–H borylation of the corresponding N-methoxy-N-methylbenzamide precursor.

- Catalysts and Ligands: Iridium complexes such as [Ir(COD)(OMe)]2 combined with bipyridine-based ligands or supramolecular ligands (e.g., BAIPy) have been demonstrated to direct borylation selectively at aromatic positions via hydrogen bonding interactions with the amide group, enhancing regioselectivity.

- Boron Source: Bis(pinacolato)diboron (B2pin2) is typically used as the boron donor, which reacts with the aromatic C–H bond under catalytic conditions to form the dioxaborolane ring.

- Solvents: Anhydrous tetrahydrofuran (THF), toluene, or dichloromethane are preferred solvents, rigorously dried and degassed to prevent catalyst deactivation.

- Reaction Conditions: Reactions are carried out under nitrogen atmosphere at temperatures ranging from room temperature to 80 °C, with reaction times between 12 to 24 hours to maximize conversion.

Stepwise Synthesis from Benzamide Precursors

An alternative approach involves:

- Synthesis of N-methoxy-N-methylbenzamide precursor by condensation of the corresponding acid chloride with N,O-dimethylhydroxylamine.

- Directed ortho- or meta-borylation via iridium catalysis as described above.

- Purification by column chromatography to isolate the pure boronate ester product.

This method ensures the sensitive amide group is installed prior to borylation, minimizing side reactions.

Detailed Experimental Data and Optimization

Representative Reaction Conditions and Yields

| Parameter | Details | Notes |

|---|---|---|

| Catalyst | [Ir(COD)(OMe)]2 + 4,4'-di-tert-butyl-2,2'-bipyridine | High regioselectivity and turnover |

| Boron Reagent | Bis(pinacolato)diboron (B2pin2) | Provides tetramethyl dioxaborolane moiety |

| Solvent | Anhydrous THF or toluene | Dried over sodium-benzophenone |

| Temperature | 60–80 °C | Optimal for reaction rate and selectivity |

| Reaction Time | 12–24 hours | Longer times improve yield |

| Atmosphere | Nitrogen or argon | Prevents oxidation and moisture interference |

| Yield (%) | 70–85% | After chromatographic purification |

Mechanistic Insights

- The hydrogen bonding between the amide NH and ligand directs the iridium catalyst to the ortho or meta C–H bond, facilitating selective activation.

- Computational studies confirm that the supramolecular ligand environment stabilizes the transition state for selective borylation.

- Control experiments show that substrates capable of forming multiple hydrogen bonds enhance selectivity and yield.

Comparative Analysis with Related Compounds

| Compound Name | Key Structural Feature | Preparation Complexity | Yield Range (%) | Unique Challenges |

|---|---|---|---|---|

| N-methoxy-N-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | Meta-borylated benzamide with methoxy and methyl amide | Moderate | 70–85 | Regioselective borylation, amide stability |

| 3-Methoxy-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | Para-borylated analog | Similar | 65–80 | Position selectivity |

| 2-Fluoro-N-methoxy-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | Fluoro-substituted variant | Higher | 60–75 | Fluorine sensitivity, regioselectivity |

This comparison highlights the synthetic nuances required for meta-substitution and the influence of substituents on reaction conditions and yields.

Summary of Key Research Findings

- Iridium-catalyzed C–H borylation is the gold standard for preparing this compound, providing high regioselectivity and good yields.

- Hydrogen bonding-directed catalysis significantly improves selectivity by orienting the catalyst near the desired C–H bond.

- Reaction conditions such as solvent purity, inert atmosphere, and temperature control are critical for optimal outcomes.

- Purification typically involves silica gel chromatography to separate the desired boronate ester from side products.

- Advanced synthetic techniques, including continuous flow reactors, have been suggested to improve scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include boronic acids, alcohols, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

N-Methoxy-N-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is characterized by a molecular formula of and a molecular weight of approximately 291.15 g/mol. The compound features a dioxaborolane moiety, which is known for its reactivity and ability to form stable complexes with various substrates. Its structural attributes make it suitable for applications in drug design and synthesis.

Medicinal Chemistry

This compound has shown promise in the field of medicinal chemistry, particularly as a potential drug candidate. Research indicates that compounds containing dioxaborolane groups can enhance the bioavailability and efficacy of therapeutic agents. The following are key areas of application:

- Anticancer Agents : Studies have indicated that the incorporation of boron-containing compounds can enhance the anticancer properties of certain drugs by improving their pharmacokinetics and targeting capabilities.

- Antiviral Compounds : The compound may also serve as a scaffold for developing antiviral agents, leveraging its ability to interact with viral proteins.

Materials Science

In materials science, this compound is explored for its potential use in:

- Polymer Chemistry : The dioxaborolane moiety can participate in polymerization reactions, leading to the development of new materials with enhanced mechanical properties.

- Sensors and Catalysts : Due to its unique chemical properties, this compound may be utilized in creating sensors for detecting environmental pollutants or as a catalyst in organic reactions.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of dioxaborolane exhibited significant cytotoxic effects against various cancer cell lines. The research highlighted how modifications to the dioxaborolane structure could lead to increased potency and selectivity towards cancer cells.

Case Study 2: Drug Delivery Systems

Another investigation focused on the use of this compound in drug delivery systems. Researchers found that encapsulating this compound within nanoparticles improved the stability and release profile of the drugs it carried, suggesting its potential for targeted therapy applications.

Data Tables

| Application Area | Specific Use Cases | Research Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Agents | Enhanced cytotoxicity against cancer cell lines |

| Antiviral Compounds | Potential scaffold for antiviral drug design | |

| Materials Science | Polymer Chemistry | Participation in polymerization reactions |

| Sensors and Catalysts | Use in environmental pollutant detection |

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to participate in Suzuki-Miyaura coupling reactions. This reaction mechanism includes the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.

Transmetalation: The boron reagent (this compound) transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Nitrogen

- N-Ethyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 2365191-44-0): Structural difference: Ethyl and methyl groups replace the N-methoxy-N-methyl moiety, and the boronate ester is at the para-position. The para-substitution may alter steric interactions in catalytic processes .

- N-(Prop-2-yn-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Structural difference: A propargyl group replaces the N-methoxy-N-methyl substituent. Impact: The propargyl group introduces alkyne functionality, enabling click chemistry applications. However, the lack of an oxygen donor may reduce chelation-assisted reactivity in C–H activation .

Positional Isomerism of the Boronate Ester

- N-Methoxy-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 1073353-58-8): Structural difference: Boronate ester at the para-position instead of meta. However, steric hindrance near the reactive boron center could differ .

Alternative N-Substituents and Boronate Positions

- 3-Methoxy-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Structural difference: N,N-dimethyl group and boronate ester at the para-position. This could limit utility in reactions requiring chelation assistance .

Physicochemical and Reactivity Comparison

Table 1: Key Properties of Selected Compounds

Reactivity Insights:

- Suzuki-Miyaura Cross-Coupling : Meta-substituted boronate esters (e.g., the target compound) may exhibit slower transmetalation kinetics compared to para-isomers due to steric constraints near the boron center. However, meta-substitution can direct coupling to specific positions in asymmetric synthesis .

- C–H Functionalization: The N-methoxy-N-methyl group in the target compound acts as a weak bidentate directing group, enabling selective C–H activation. In contrast, N,N-dimethyl analogs lack the oxygen donor, reducing chelation efficiency .

Biological Activity

N-methoxy-N-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS No. 957061-17-5) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

- Molecular Formula : C₁₅H₂₂BNO₄

- Molecular Weight : 291.15 g/mol

- CAS Number : 957061-17-5

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor for various enzymes and receptors involved in metabolic pathways.

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis and has been validated as a target for malaria treatment .

- Antiparasitic Activity : Related compounds have demonstrated antiparasitic effects, indicating that N-methoxy-N-methyl derivatives may possess similar properties. In vitro studies have shown varying degrees of effectiveness against parasites, with some derivatives exhibiting low micromolar EC50 values .

Table 1: Summary of Biological Assays and Results

Case Study 1: Antiparasitic Activity

A study focused on the optimization of related compounds demonstrated that modifications to the N-methyl group significantly impacted antiparasitic activity. Compounds with N-substituents showed enhanced potency against certain parasites, suggesting that structural variations in the dioxaborolane moiety could lead to improved therapeutic profiles .

Case Study 2: Cytotoxicity Assessment

In cytotoxicity assays using HT-22 cells, several derivatives of similar compounds were tested. The results indicated that while some compounds exhibited cytotoxic effects at higher concentrations, others maintained cell viability across a range of tested concentrations, underscoring the importance of structural design in minimizing toxicity while retaining efficacy .

Discussion

The biological activity of this compound highlights its potential as a lead compound for further drug development. Its ability to inhibit key enzymatic pathways and exhibit antiparasitic properties makes it a candidate for therapeutic applications in infectious diseases.

Further research is necessary to elucidate the precise mechanisms by which this compound exerts its biological effects and to explore its pharmacokinetic properties. Additionally, structure-activity relationship (SAR) studies will be critical in optimizing its efficacy and reducing potential side effects.

Q & A

Q. Key Variables :

- Temperature control (0°C for acid chloride formation, room temperature for amidation).

- Stoichiometric ratios (e.g., 2.5 equiv O-methylhydroxylamine hydrochloride for amidation) .

What advanced analytical techniques are recommended to resolve structural ambiguities in this compound?

Advanced Question

Methodological Answer:

- Multinuclear NMR : Use ¹H, ¹³C, and ¹¹B NMR to confirm the boronate ester moiety (characteristic δ ~30 ppm in ¹¹B NMR) and Weinreb amide geometry (distinctive N–O and carbonyl signals) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and isotopic patterns, especially for boron-containing fragments .

- X-ray Crystallography : If single crystals are obtainable, crystallographic data (e.g., bond lengths in the dioxaborolane ring) provide definitive structural confirmation .

Troubleshooting : Discrepancies in NMR integration may arise from boron quadrupolar relaxation; use deuterated solvents and extended acquisition times .

How should researchers address contradictory data in cross-coupling reaction yields involving this boronate ester?

Advanced Question

Methodological Answer:

Contradictions in yields often stem from:

- Catalyst Selection : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) and ligands (e.g., SPhos vs. XPhos) to optimize electronic and steric effects .

- Substrate Purity : Trace impurities in the boronate ester (e.g., residual boronic acid) can inhibit coupling. Verify purity via HPLC (>95%) and pre-dry substrates under vacuum .

- Reaction Solvent : Test polar aprotic solvents (e.g., DMF, THF) vs. biphasic systems (toluene/water) to stabilize intermediates .

Case Study : If yields drop with aryl chlorides, switch to Buchwald-Hartwig conditions or add Cs₂CO₃ as a base to enhance oxidative addition .

What safety protocols are critical when handling this compound due to its potential mutagenicity?

Basic Question

Methodological Answer:

- Mutagenicity Mitigation : Although mutagenicity is lower than related anomeric amides (Ames II testing), handle in a fume hood with nitrile gloves and lab coats. Avoid skin contact and aerosol formation .

- Decomposition Risks : The tetramethyl dioxaborolane group may decompose upon heating. Store at –20°C under inert gas (N₂/Ar) and monitor via DSC for exothermic events .

- Spill Management : Use activated charcoal for solid spills and neutralize liquid spills with 10% aqueous NaHCO₃ .

How can computational modeling predict the reactivity of this compound in novel reactions?

Advanced Question

Methodological Answer:

- DFT Calculations : Model the boronate ester’s Lewis acidity (Mayer bond orders) and Weinreb amide’s electrophilicity to predict nucleophilic attack sites (e.g., in Grignard additions) .

- Retrosynthesis Tools : AI-driven platforms (e.g., Reaxys, Pistachio) can propose synthetic routes by analogy to boronate-containing Weinreb amides in existing databases .

- Transition State Analysis : Simulate Pd-catalyzed coupling steps to identify rate-limiting stages (e.g., transmetallation vs. reductive elimination) .

What methodologies validate the compound’s stability under varying storage conditions?

Basic Question

Methodological Answer:

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and analyze degradation via LC-MS. Look for hydrolysis products (e.g., boronic acid or free amide) .

- Light Sensitivity : UV/Vis spectroscopy can detect photooxidation of the dioxaborolane ring. Store in amber glass vials if λmax < 400 nm .

- Long-Term Storage : Lyophilize and store under argon with molecular sieves to prevent moisture uptake .

How does the steric environment of the tetramethyl dioxaborolane group influence Suzuki-Miyaura coupling efficiency?

Advanced Question

Methodological Answer:

- Steric Maps : Generate steric maps (e.g., using SambVca) to quantify %Vbur of the boronate ester. High steric bulk (>130%Vbur) may require bulky ligands (e.g., DavePhos) to prevent catalyst poisoning .

- Kinetic Studies : Use in situ IR or ¹⁹F NMR to monitor coupling rates with electron-deficient vs. electron-rich aryl partners. Adjust catalyst loading (1–5 mol%) accordingly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.